REACTION_SMILES
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[Br:20][CH:21]([C:22](=[O:23])[O:24][CH2:25][CH:26]1[O:27][CH2:28][CH2:29][CH2:30]1)[CH3:31].[C:32](=[O:33])([O-:34])[O-:35].[CH3:38][C:39]#[N:40].[K+:36].[K+:37].[OH:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[n:8][c:9]3[cH:10][cH:11][c:12]([Cl:17])[cH:13][c:14]3[n:15][cH:16]2)[cH:18][cH:19]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[n:8][c:9]3[cH:10][cH:11][c:12]([Cl:17])[cH:13][c:14]3[n:15][cH:16]2)[cH:18][cH:19]1)[CH:21]([C:22](=[O:23])[O:24][CH2:25][CH:26]1[O:27][CH2:28][CH2:29][CH2:30]1)[CH3:31]
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Name
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CC(Br)C(=O)OCC1CCCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Br)C(=O)OCC1CCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Oc2cnc3cc(Cl)ccc3n2)cc1
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Name
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Type
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product
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Smiles
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CC(Oc1ccc(Oc2cnc3cc(Cl)ccc3n2)cc1)C(=O)OCC1CCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |